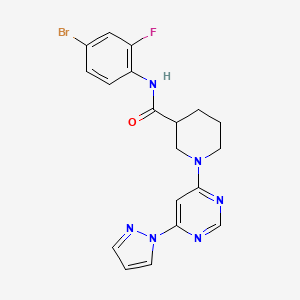

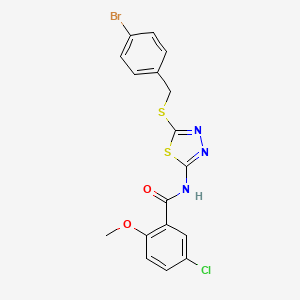

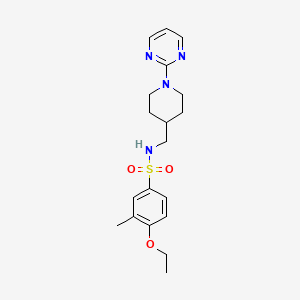

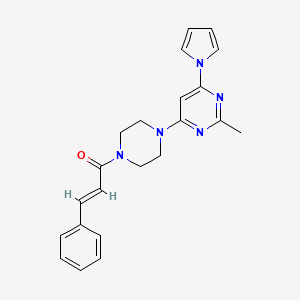

N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-5-chloro-2-methoxybenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

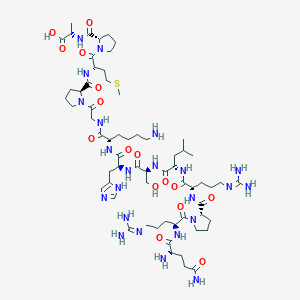

The compound "N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-5-chloro-2-methoxybenzamide" is not directly described in the provided papers. However, the papers discuss related compounds with similar structural motifs and pharmacological activities. For instance, paper describes the synthesis and crystal structure of a compound with a chlorothienopyrimidin moiety, while paper discusses the synthesis of various substituted pyrazole derivatives from a 5-chloro-2-methoxybenzamide starting material. Both papers highlight the potential of these compounds in pharmacological applications, particularly in anticancer activity.

Synthesis Analysis

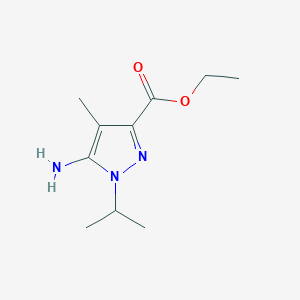

The synthesis of related compounds involves multiple steps, including condensation reactions, chlorination, and further functionalization. In paper , the synthesis of the title compound is achieved through a sequence of reactions starting from methyl 3-aminothiophene-2-carboxylate, followed by condensation with urea, chlorination, and final condensation with ethane-1,2-diamine. Paper outlines the preparation of substituted pyrazole derivatives from a 5-chloro-2-methoxybenzamide precursor, which undergoes reactions with various hydrazines to yield the final products.

Molecular Structure Analysis

The molecular structure of the compounds is characterized by X-ray crystallography and density functional theory (DFT) calculations. Paper provides detailed information on the crystal structure of the synthesized compound, including bond lengths and angles, which are compared with theoretical DFT values. The molecular electrostatic potential (MEP) surface map is also investigated to understand the electronic properties of the molecule.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are typical of organic synthesis, including condensation, acetylation, and reactions with hydrazine derivatives. Paper describes the formation of pyrazoline derivatives through the reaction of acryloyl derivatives with hydrazine hydrate, followed by acetylation to yield N-acetyl analogues. These reactions are crucial for the introduction of pharmacophores and the modification of the compounds' biological activities.

Physical and Chemical Properties Analysis

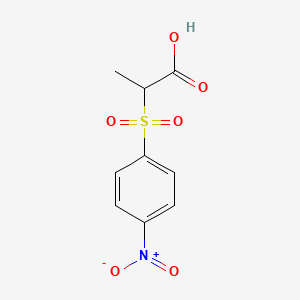

The physical and chemical properties of the compounds are inferred from their synthesis and structural analysis. The crystallographic data from paper suggest solid-state properties, such as crystal system and space group, which are important for understanding the compound's stability and potential interactions in the solid form. The DFT calculations provide insights into the electronic properties, such as HOMO and LUMO energies, which are indicative of the compound's reactivity and potential as a pharmacological agent.

Scientific Research Applications

Photodynamic Therapy Applications

The compound's derivatives have been studied for their potential in photodynamic therapy, particularly for cancer treatment. For example, a study on zinc phthalocyanine derivatives, which included similar structural features, indicated high singlet oxygen quantum yield. These properties are crucial for Type II photosensitizers in photodynamic therapy, suggesting potential use in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Antitumor and Cytotoxic Properties

Various derivatives of 1,3,4-thiadiazole, a core component of the compound , have been synthesized and evaluated for their antitumor activities. For instance, certain derivatives exhibited significant inhibitory effects against human tumor cell lines, suggesting their potential as cytotoxic agents in cancer therapy (Almasirad et al., 2016).

Antimicrobial and Antioxidant Activities

Derivatives with the 1,3,4-thiadiazole core have also shown antimicrobial and antioxidant properties. For example, Schiff bases derived from 1,3,4-thiadiazole compounds exhibited DNA protective abilities and strong antimicrobial activity against specific bacteria strains. These findings suggest potential applications in developing new antimicrobial and antioxidant agents (Gür et al., 2020).

Anticonvulsant Applications

In pharmacology, certain 1,3,4-thiadiazole derivatives have been identified as promising anticonvulsants. Research has highlighted their effectiveness in seizure models, suggesting potential use in treating convulsive disorders (Sych et al., 2018).

Antiviral and Antibacterial Agents

Many studies have focused on the antibacterial and antiviral activities of 1,3,4-thiadiazole derivatives. These compounds have shown effectiveness against various bacteria and viruses, including tobacco mosaic virus and Xanthomonas oryzae, indicating their potential as antiviral and antibacterial agents (Tang et al., 2019).

Nematocidal Activity

Novel derivatives containing the 1,3,4-thiadiazole moiety have shown significant nematocidal activities against certain nematode species. This suggests possible applications in agriculture for the control of nematode infestations (Liu et al., 2022).

Mechanism of Action

Mode of action

The thiadiazole ring in the molecule could potentially act as a bioisostere for amide or ester groups, mimicking their hydrogen bonding capabilities. This could allow the molecule to interact with various biological targets. The bromobenzyl group might also participate in electrophilic aromatic substitution reactions .

Biochemical pathways

Without specific information, it’s hard to say which biochemical pathways this compound might affect. Many drugs that contain a thiadiazole ring are known to interfere with enzymes or receptors involved in inflammatory and immune responses .

Result of action

Based on the known activities of other thiadiazole-containing compounds, it might have anti-inflammatory, antimicrobial, or anticancer effects .

Future Directions

Future research could focus on the synthesis, characterization, and application of “N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-5-chloro-2-methoxybenzamide” and similar compounds . This could include exploring their potential uses in various fields such as medicinal chemistry, materials science, and more .

properties

IUPAC Name |

N-[5-[(4-bromophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-5-chloro-2-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13BrClN3O2S2/c1-24-14-7-6-12(19)8-13(14)15(23)20-16-21-22-17(26-16)25-9-10-2-4-11(18)5-3-10/h2-8H,9H2,1H3,(H,20,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOZCBPFPLCKACF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)C(=O)NC2=NN=C(S2)SCC3=CC=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13BrClN3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[5-benzyl-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B3007582.png)

![3-(3-chlorobenzyl)-1-methyl-5-propoxypyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3007583.png)

![2-((4-Fluorophenyl)sulfonyl)-1-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B3007585.png)

![N-(3-chloro-4-fluorobenzyl)-3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B3007586.png)

![1,3-dimethyl-5-((2-oxo-2-phenylethyl)thio)-7-(o-tolyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3007594.png)

![2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-fluorobenzyl)acetamide](/img/structure/B3007597.png)

![(3aS,6aS)-5-Benzyl 1-tert-butyl tetrahydro-1H-pyrrolo[3,4-c]isoxazole-1,5(3H)-dicarboxylate](/img/structure/B3007598.png)